

TM5275 sodium mechanism of action

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764172

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An In-depth Technical Guide to the Mechanism of Action of **TM5275 Sodium**

Introduction

Plasminogen Activator Inhibitor-1 (PAI-1), a key member of the serine protease inhibitor (serpin) superfamily, is the principal physiological inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators.[1][2] By regulating the activity of these activators, PAI-1 plays a critical role in controlling fibrinolysis, the breakdown of blood clots. Elevated PAI-1 levels are associated with an increased risk of thrombotic diseases due to reduced fibrinolytic potential.[3][4] Beyond its role in hemostasis, PAI-1 is implicated in a variety of pathological processes, including tissue fibrosis, cancer progression, and metabolic syndrome.[1] Its involvement in stimulating collagen-producing cells and contributing to extracellular matrix accumulation has made it a promising therapeutic target.

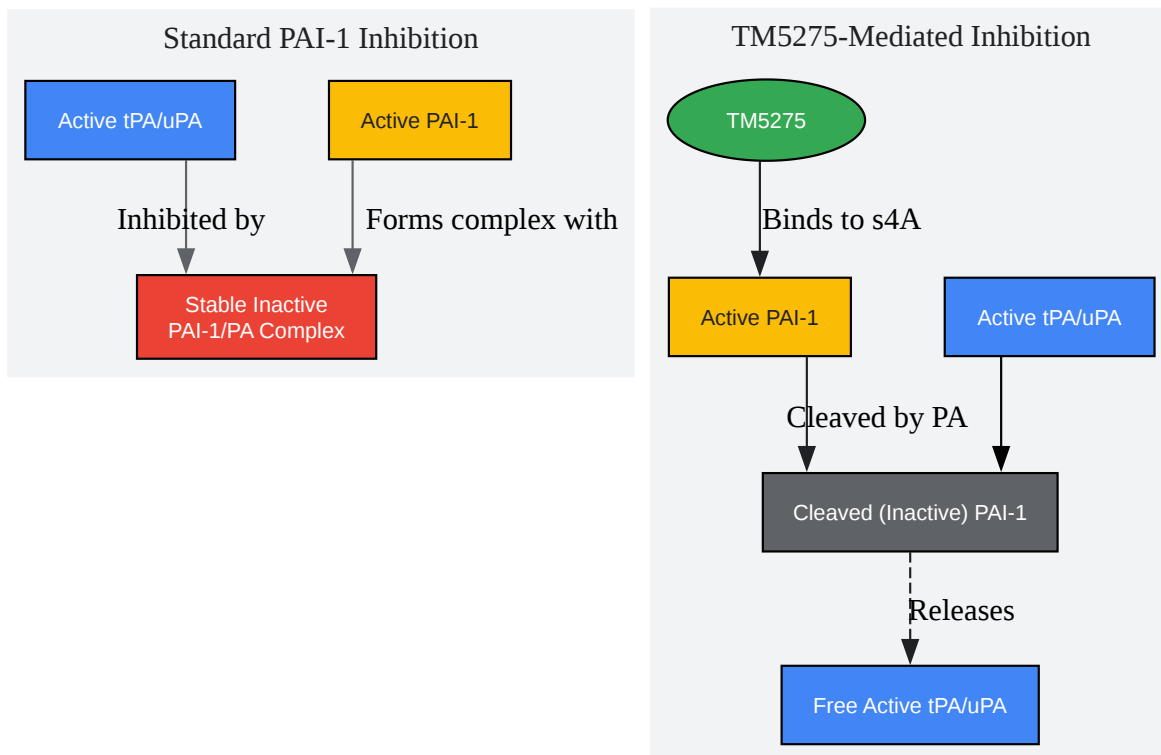
TM5275 is an orally bioavailable, small-molecule inhibitor of PAI-1. It has been investigated for its antithrombotic, anti-fibrotic, and anti-tumorigenic properties. This document provides a detailed overview of the mechanism of action of **TM5275 sodium**, summarizing key quantitative data, experimental methodologies, and the signaling pathways it modulates.

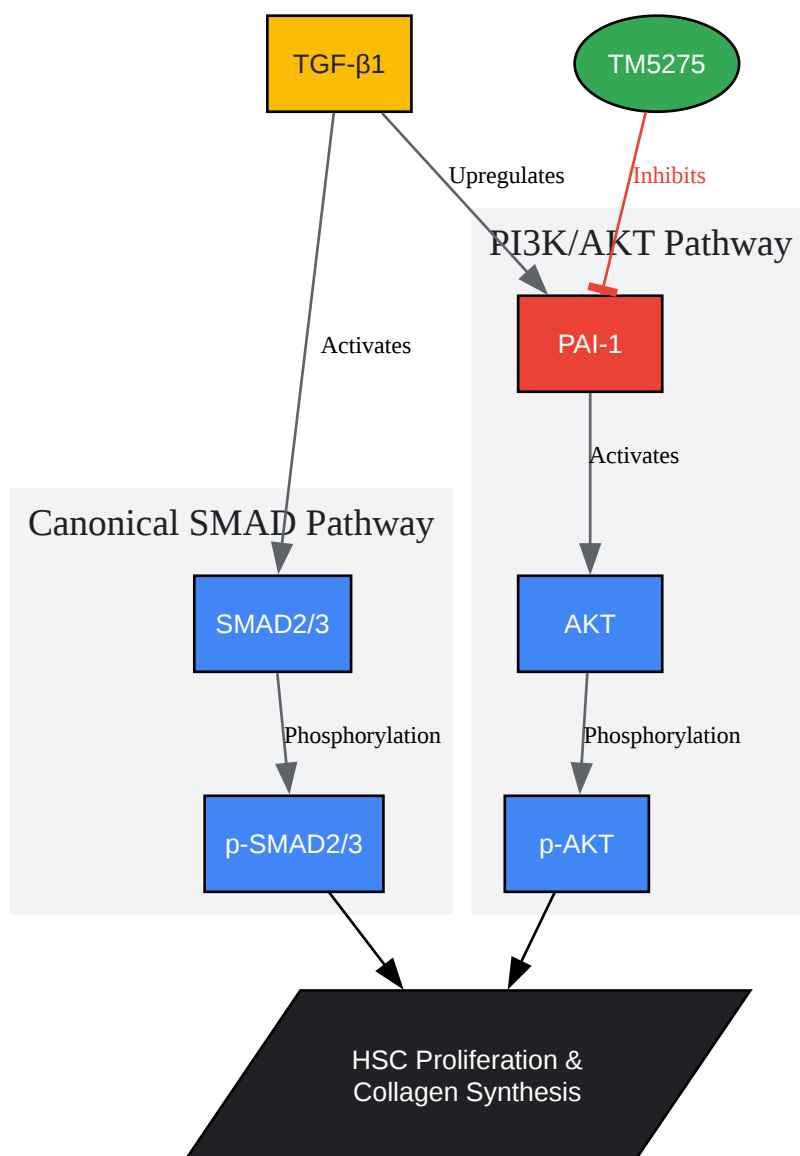
Core Mechanism of PAI-1 Inhibition

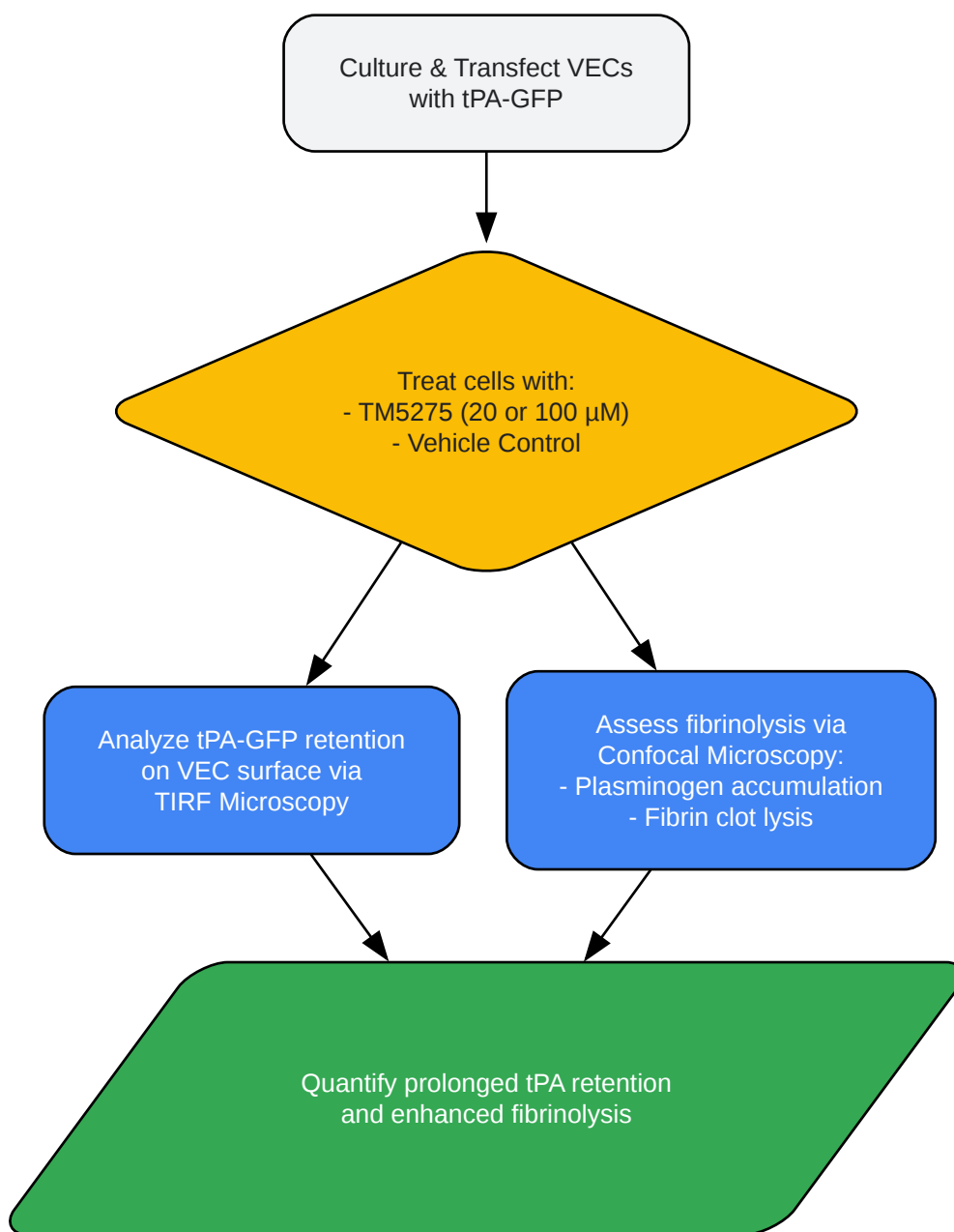
TM5275 selectively inhibits PAI-1 with a reported half-maximal inhibitory concentration (IC₅₀) of 6.95 µM. At concentrations up to 100 µM, it shows high selectivity, not interfering with other serpin/serine protease systems.

The inhibitory mechanism of TM5275 is distinct from simple competitive inhibition. Computational docking studies suggest that TM5275 binds to a specific site on the PAI-1 molecule, namely strand 4 of the A β -sheet (s4A), at the P14-P9 position. This interaction does not merely block the active site but allosterically modulates the function of PAI-1. It redirects the interaction between PAI-1 and its target proteases (tPA/uPA) toward a substrate pathway.

In a typical inhibitory interaction, the protease attacks the reactive center loop (RCL) of PAI-1, leading to a stable, inactive covalent complex. TM5275's binding alters the conformation of PAI-1, causing the protease to cleave the RCL without forming the stable complex. The cleaved PAI-1 is then unable to inhibit other protease molecules. This "substrate behavior" effectively neutralizes the inhibitory capacity of PAI-1.







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